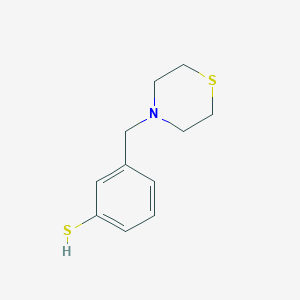
3-(Thiomorpholinomethyl)benzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Thiomorpholinomethyl)benzenethiol: is an organic compound characterized by the presence of a thiomorpholine ring attached to a benzene ring via a methylene bridge, with a thiol group (-SH) on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiomorpholine Synthesis: The synthesis begins with the preparation of thiomorpholine, which can be achieved by reacting morpholine with sulfur or sulfur-containing reagents under controlled conditions.
Benzylation: The thiomorpholine is then benzylated using benzyl chloride or a similar benzylating agent in the presence of a base such as sodium hydroxide or potassium carbonate.
Thiol Introduction: The final step involves the introduction of the thiol group. This can be done by reacting the benzylated thiomorpholine with thiourea followed by hydrolysis to yield 3-(Thiomorpholinomethyl)benzenethiol.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned steps but optimized for higher yields and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in 3-(Thiomorpholinomethyl)benzenethiol can undergo oxidation to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: The compound can be reduced to form the corresponding thiolate anion using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring allows for electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are typical reactions that can be performed on the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), sodium periodate (NaIO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Thiolate Anions: Formed from the reduction of the thiol group.
Substituted Benzene Derivatives: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 3-(Thiomorpholinomethyl)benzenethiol is used as a building block for the synthesis of more complex molecules. Its thiol group makes it a valuable ligand in coordination chemistry, where it can form stable complexes with metals.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The thiomorpholine ring and thiol group can interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The compound’s ability to form disulfide bonds can be leveraged in the design of drugs that target thiol-containing enzymes and proteins.
Industry
In the industrial sector, this compound is used in the synthesis of polymers and materials with specific properties. Its unique structure allows for the creation of materials with enhanced stability and functionality.
Mechanism of Action
The mechanism of action of 3-(Thiomorpholinomethyl)benzenethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. This interaction can affect various biochemical pathways, making the compound a useful tool in studying protein function and regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-(Thiomorpholinomethyl)benzenethiol
- 3-(Morpholinomethyl)benzenethiol
- 3-(Piperidin-1-ylmethyl)benzenethiol
Uniqueness
3-(Thiomorpholinomethyl)benzenethiol is unique due to the presence of both a thiomorpholine ring and a thiol group. This combination provides distinct chemical reactivity and biological activity compared to similar compounds. The thiomorpholine ring offers additional steric and electronic properties that can influence the compound’s behavior in chemical and biological systems.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
3-(thiomorpholin-4-ylmethyl)benzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS2/c13-11-3-1-2-10(8-11)9-12-4-6-14-7-5-12/h1-3,8,13H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHORGDCTJQIJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
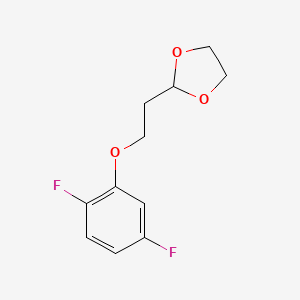
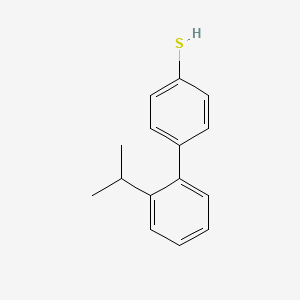
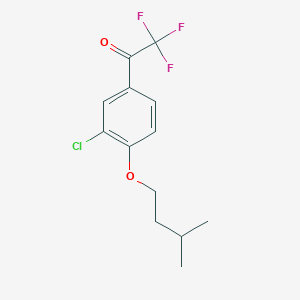
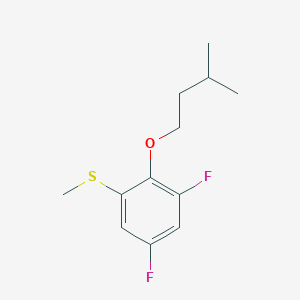
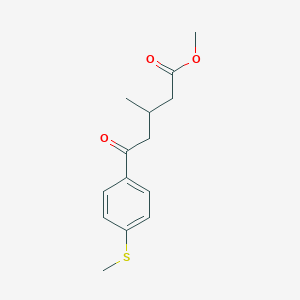
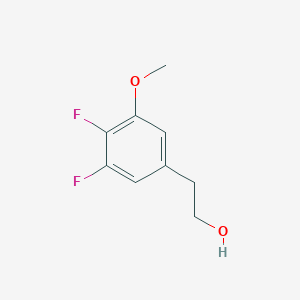
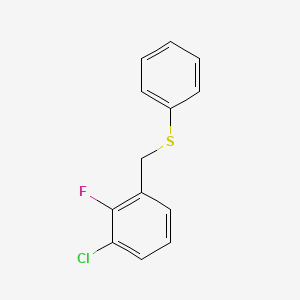
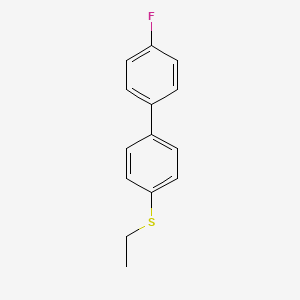
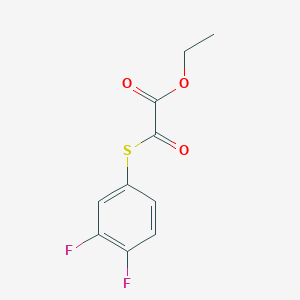
![4-[(Cyclohexyloxy)methyl]-3-fluorobenzaldehyde](/img/structure/B8000943.png)
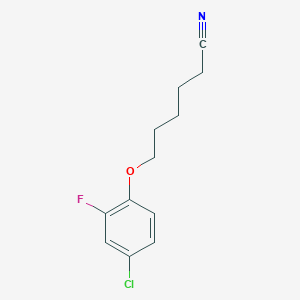
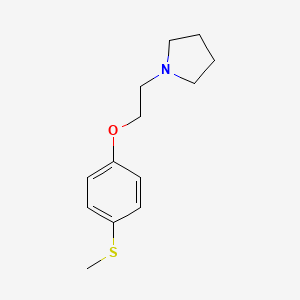
![2-[(N-Ethyl-n-butylamino)methyl]thiophenol](/img/structure/B8000971.png)

